Ruxolitinib sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

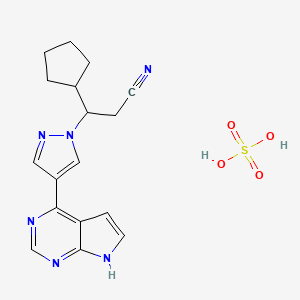

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJWVXWQCTZSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ruxolitinib Sulfate and the JAK/STAT Pathway: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ruxolitinib sulfate, a potent and selective inhibitor of Janus kinases (JAKs), focusing on its interaction with the JAK/STAT signaling pathway. The information presented herein is intended for professionals in the fields of biomedical research and drug development.

Introduction: The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, where it modulates gene expression.[1][2] This pathway is central to regulating fundamental cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2]

Dysregulation of the JAK/STAT pathway is a hallmark of various diseases, particularly myeloproliferative neoplasms (MPNs) and inflammatory conditions.[3][4] In many MPNs, such as myelofibrosis and polycythemia vera, aberrant activation of the JAK-STAT pathway, often driven by a gain-of-function mutation in JAK2 (JAK2V617F), leads to uncontrolled cell proliferation and elevated levels of pro-inflammatory cytokines.[1][3][4] This makes the JAK kinases prime therapeutic targets.

This compound: Core Mechanism of Action

Ruxolitinib is an orally bioavailable, potent, and selective inhibitor of JAK1 and JAK2.[1][4] Its chemical structure is (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-propanenitrile.[1] The core mechanism of ruxolitinib involves competitive inhibition at the ATP-binding site within the kinase domain of JAK1 and JAK2.[1][5] This action prevents the phosphorylation and subsequent activation of the JAK enzymes, effectively blocking downstream signaling events. Ruxolitinib inhibits both wild-type and the mutated JAK2V617F form, which is crucial for its efficacy in MPNs.[1][3]

By occupying the ATP-binding pocket, ruxolitinib prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the JAK protein itself (autophosphorylation) and on its substrates, primarily the STAT proteins.[1][4] Molecular modeling studies indicate that the stabilization of ruxolitinib within the kinase's binding cavity is primarily achieved through hydrophobic interactions.[6][7]

Pharmacological Effects on the JAK/STAT Pathway

The inhibition of JAK1 and JAK2 by ruxolitinib leads to several key downstream pharmacological effects:

-

Inhibition of STAT Phosphorylation: The primary consequence of JAK inhibition is the prevention of STAT protein phosphorylation. Ruxolitinib has been shown to effectively inhibit the phosphorylation of STAT3 and STAT5 in preclinical models.[1] For instance, it blocks IL-6-induced STAT3 phosphorylation in peripheral blood mononuclear cells.[1] In vivo studies have also confirmed that ruxolitinib inhibits STAT1 and STAT3 phosphorylation in tumor tissues.[8] This blockade is dose-dependent and reversible.[4][9]

-

Reduction of Pro-inflammatory Cytokines: A key feature of diseases like myelofibrosis is a "cytokine storm," characterized by elevated levels of circulating inflammatory mediators.[3][10] Many of these cytokines, including IL-6 and TNF-α, signal through the JAK/STAT pathway.[4][10] By inhibiting this pathway, ruxolitinib effectively reduces the plasma levels of these pro-inflammatory cytokines, which contributes to the alleviation of constitutional symptoms in patients.[1][4][10]

-

Inhibition of Cell Proliferation and Induction of Apoptosis: In malignant cells dependent on JAK/STAT signaling (e.g., those with the JAK2V617F mutation), ruxolitinib inhibits proliferation and can induce apoptosis.[1][4] This effect has been demonstrated in various cell lines, including Ba/F3 cells engineered to express JAK2V617F and HEL cells, which endogenously express the mutation.[1]

Quantitative Pharmacological Data

The potency and selectivity of ruxolitinib have been extensively characterized through in vitro kinase assays and cell-based functional assays. The data below summarizes key quantitative metrics.

Table 1: In Vitro Kinase Inhibitory Activity of Ruxolitinib

| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1/2 | Data Source(s) |

| JAK1 | 3.3 ± 1.2 | - | [1][10] |

| JAK2 | 2.8 ± 1.2 | - | [1][10] |

| TYK2 | 19 ± 3.2 | ~6-fold | [1][10] |

| JAK3 | 428 ± 243 | >130-fold | [1][10] |

| IC₅₀ (half-maximal inhibitory concentration) values were determined in cell-free, 'naked' kinase assays. |

Table 2: Binding Affinity and Cellular Activity of Ruxolitinib

| Parameter | Target / Cell Line | Value | Data Source(s) |

| Binding Affinity (ΔG) | JAK1 | -8.3 kcal/mol | [6][7][11] |

| Binding Affinity (ΔG) | JAK2 | -8.0 kcal/mol | [6][7][11] |

| IC₅₀ (Cell Proliferation) | Ba/F3-JAK2V617F | 100 - 130 nM | [1] |

| IC₅₀ (STAT3 Phosphorylation) | Whole Blood (IL-6 stimulated) | 281 nM | [10] |

| IC₅₀ (STAT3 Phosphorylation) | Whole Blood (TPO stimulated) | 282 nM | [10] |

Key Experimental Methodologies

The characterization of a JAK inhibitor like ruxolitinib involves a series of well-defined experiments. Below are representative protocols for key assays.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based competition binding assay to determine the IC₅₀ of ruxolitinib for JAK kinases.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Prepare solutions of recombinant JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer.

-

Prepare a solution of the Europium-labeled anti-tag antibody specific to the recombinant kinase.

-

-

Assay Procedure:

-

In a 384-well microplate, add 5 µL of the ruxolitinib serial dilution or vehicle control (DMSO).

-

Add 5 µL of the kinase-antibody mixture to each well.

-

Add 5 µL of the fluorescent tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (tracer) and 615 nm (Europium).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the ruxolitinib concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of ruxolitinib that causes a 50% reduction in tracer binding.

-

Protocol: Western Blot Analysis for Phosphorylated STAT (p-STAT)

This protocol details the detection of STAT3 phosphorylation in a cytokine-stimulated cell line.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human peripheral blood mononuclear cells or TF-1 cells) in appropriate media.

-

Starve the cells of growth factors for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of ruxolitinib (e.g., 0-1000 nM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with a cytokine known to activate the pathway (e.g., 50 ng/mL Interleukin-6 for STAT3) for 15-30 minutes.

-

-

Protein Extraction:

-

Place plates on ice and wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Protocol: Cell-Based Proliferation Assay

This protocol measures the effect of ruxolitinib on the proliferation of a JAK2V617F-dependent cell line.

-

Cell Seeding:

-

Use a cell line whose proliferation is dependent on JAK2V617F signaling, such as the Ba/F3 murine pro-B cell line stably transfected with human JAK2V617F.

-

Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3, as the JAK2V617F mutation confers cytokine independence.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Prepare a serial dilution of ruxolitinib in the culture medium.

-

Add the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and wells with no cells (background).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Viability Assessment (e.g., using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

-

Plot the percentage of proliferation against the logarithm of the ruxolitinib concentration and fit to a dose-response curve to calculate the IC₅₀.

-

Conclusion

This compound is a highly effective therapeutic agent that functions through the potent and selective inhibition of JAK1 and JAK2 kinases. By competing with ATP for the kinase binding site, it abrogates the phosphorylation cascade of the JAK/STAT pathway. This leads to the suppression of STAT activation, a reduction in pro-inflammatory cytokine signaling, and the inhibition of aberrant cell proliferation. The well-defined mechanism of action, supported by robust quantitative data and preclinical validation, establishes ruxolitinib as a cornerstone in the treatment of diseases driven by dysregulated JAK/STAT signaling.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystalline Landscape of Ruxolitinib Sulfate: A Technical Guide to Its Structure and Polymorphs

Introduction: Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), is a critical therapeutic agent for myeloproliferative neoplasms. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. This technical guide provides an in-depth analysis of the crystal structure and known polymorphic forms of ruxolitinib, with a primary focus on its sulfate salt, placed within the broader context of other known crystalline structures.

The Mechanism of Action: JAK/STAT Pathway Inhibition

Ruxolitinib functions by interfering with the JAK/STAT signaling pathway, which is crucial for cellular processes like immune response, proliferation, and differentiation[1]. Dysregulation of this pathway is a hallmark of myeloproliferative disorders. Ruxolitinib blocks the phosphorylation and activation of JAK1 and JAK2, which in turn prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition halts their translocation to the nucleus, ultimately modulating gene expression[2][3][4].

Polymorphism of Ruxolitinib and Its Salts

Ruxolitinib can exist as a free base and in various salt forms, each with the potential for multiple polymorphs. The choice of salt and its crystalline form can significantly impact the drug's physicochemical properties[5][6]. While ruxolitinib phosphate is the marketed form, several other salts, including the sulfate, have been investigated to optimize properties like crystallinity and solubility[5][6][7][8][9].

Crystallographic Data of Ruxolitinib Forms

Detailed structural information is essential for understanding and controlling the solid state of ruxolitinib. Single-crystal X-ray diffraction provides definitive data on the unit cell and spatial arrangement of molecules.

| Form | System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Ref. |

| Ruxolitinib (Free Base) | Monoclinic | P2₁ | 8.7110(2) | 19.5857(4) | 18.9372(4) | 90.8570(10) | 3230.53(10) | [10][11] |

| Ruxolitinib Dihydrate | - | - | - | - | - | - | - | [11][12] |

| Ruxolitinib Phosphate | - | - | - | - | - | - | - | [11][12] |

Note: Detailed unit cell parameters for the dihydrate and phosphate forms were not available in the provided search results, though their structures have been studied[11][12].

Characterization of Ruxolitinib Sulfate and Other Polymorphs

Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are key techniques used to identify and differentiate polymorphs. The following tables summarize the characteristic PXRD peaks and thermal data for various ruxolitinib salt forms as described in the public domain, primarily through patent literature.

Table 1: PXRD Data for Ruxolitinib Polymorphs (Characteristic Peaks in 2θ ± 0.2°)

| Salt Form | Polymorph | Characteristic Peaks (2θ) |

| Phosphate | APO-I | 4.9, 7.6, 8.3, 9.5, 12.5, 13.0[13] |

| Oxalate | Form I | 5.2, 9.0, 9.6, 13.8, 15.7, 17.7, 18.2, 21.0, 22.5, 22.9, 25.0[14] |

| Hemifumarate | Form II (hemihydrate) | 5.4, 6.2, 11.0, 16.1, 16.9, 21.4[8] |

| Hemifumarate | Form III (anhydrous) | 5.7, 9.3, 13.7, 14.4, 16.4, 17.5, 18.0, 19.3, 21.5, 22.7, 25.3[15] |

| Mesylate | APO-I | 6.8, 8.0, 11.1[16] |

Information specifically detailing polymorphs of this compound was not prominently available in the search results. The focus in the literature and patents appears to be on the phosphate, oxalate, and other newer salt forms.

Table 2: Thermal Analysis Data (DSC) for Ruxolitinib Polymorphs

| Salt Form | Polymorph | Onset Temperature (°C) | Peak Maximum (°C) |

| Phosphate | APO-I | ~188 | ~194[13] |

| Mesylate | Form APO-I | ~163 | ~166[16] |

| Edisylate | - | ~77 | ~81[16] |

Experimental Protocols

The identification and characterization of ruxolitinib polymorphs involve a systematic workflow. This includes salt formation, crystallization screening, and solid-state analysis.

General Protocol for Salt Formation and Polymorph Screening

-

Dissolution: Dissolve ruxolitinib free base in a suitable organic solvent (e.g., ethyl acetate, butyl acetate, methanol)[10].

-

Acid Addition: Add the corresponding acid (e.g., sulfuric acid, phosphoric acid, oxalic acid) to the solution, often in a stoichiometric ratio (e.g., 1:1)[16].

-

Crystallization: Induce crystallization through various methods:

-

Slow Cooling: Gradually cool the saturated solution to allow for crystal growth[10].

-

Solvent Evaporation: Allow the solvent to evaporate slowly at a controlled temperature.

-

Anti-Solvent Addition: Add a solvent in which the salt is poorly soluble to induce precipitation.

-

-

Isolation: Collect the resulting solid material by filtration.

-

Drying: Dry the isolated solid under vacuum or at a controlled temperature.

Key Characterization Methodologies

-

Powder X-ray Diffraction (PXRD): The primary technique for identifying crystalline phases. Samples are scanned over a range of 2θ angles, and the resulting diffractogram serves as a fingerprint for a specific polymorph[5].

-

Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, phase transitions, and assess the thermal stability of different forms[5][6].

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to identify solvates or hydrates by quantifying the loss of solvent upon heating[6].

Conclusion

The solid-state chemistry of ruxolitinib is complex, with multiple salt forms and polymorphs reported. While ruxolitinib phosphate is the commercially available form, research into other salts, including this compound, aims to discover forms with superior physicochemical properties. This guide summarizes the publicly available data on the crystal structures and polymorphic forms of ruxolitinib salts. A comprehensive understanding and rigorous characterization of these forms, using orthogonal analytical techniques like PXRD and DSC, are indispensable for the development of robust and effective ruxolitinib drug products. Further research is needed to fully characterize the polymorphic landscape of this compound and its potential advantages in a pharmaceutical setting.

References

- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PathWhiz [pathbank.org]

- 4. researchgate.net [researchgate.net]

- 5. EP3183252B1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2023121574A1 - Novel polymorph of ruxolitinib hemifumarate and method of preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2016026974A1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]

- 10. Crystal structure and X-ray powder diffraction data for ruxolitinib | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CA2928286A1 - Solid form of ruxolitinib phosphate - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. WO2024172778A1 - Novel polymorph of ruxolitinib hemifumarate and method of preparation - Google Patents [patents.google.com]

- 16. CA3139457A1 - Novel salts of ruxolitinib and crystalline forms thereof - Google Patents [patents.google.com]

Ruxolitinib Sulfate: A Selective JAK1/JAK2 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has emerged as a cornerstone in the treatment of myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the mechanism of action, efficacy, and safety profile of Ruxolitinib. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate a comprehensive understanding of this targeted therapeutic agent.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating intracellular signaling cascades initiated by a wide array of cytokines and growth factors.[1] Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a central pathogenic mechanism in various hematological malignancies and inflammatory diseases.[2] Ruxolitinib (formerly INCB018424) is an orally bioavailable, ATP-competitive inhibitor that selectively targets the kinase activity of JAK1 and JAK2, thereby modulating the signaling of numerous pro-inflammatory cytokines and hematopoietic growth factors.[1][3]

Mechanism of Action

Ruxolitinib exerts its therapeutic effects by inhibiting the phosphorylation of STAT proteins, a critical step in the JAK/STAT signaling cascade. This inhibition downregulates the expression of target genes involved in cell proliferation, differentiation, and inflammation.[3]

The JAK/STAT Signaling Pathway and Ruxolitinib's Point of Intervention

The canonical JAK/STAT pathway is initiated by the binding of a cytokine to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. Ruxolitinib binds to the ATP-binding pocket of the JAK1 and JAK2 kinase domains, preventing the phosphorylation of STATs and thereby interrupting this signaling cascade.

Quantitative Data

In Vitro Kinase Inhibition

Ruxolitinib demonstrates potent and selective inhibition of JAK1 and JAK2 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) | Reference |

| JAK1 | 3.3 | [3] |

| JAK2 | 2.8 | [3] |

| TYK2 | 19 | [3] |

| JAK3 | 428 | [3] |

Table 1: Ruxolitinib IC50 Values against JAK Family Kinases.

Cellular Activity

Ruxolitinib effectively inhibits the proliferation of cell lines dependent on JAK signaling.

| Cell Line | Assay | IC50 (nM) | Reference |

| Ba/F3-EpoR-JAK2V617F | Proliferation | 186 | [4] |

| HEL (human erythroleukemia) | Proliferation | 186 | [4] |

| Nalm-6 (human B-cell precursor leukemia) | Viability (CCK8) | 47,700 | [5] |

Table 2: Cellular Potency of Ruxolitinib.

Clinical Efficacy in Myelofibrosis (COMFORT Studies)

The COMFORT-I and COMFORT-II phase 3 clinical trials established the efficacy of Ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.[6][7]

| Endpoint | COMFORT-I (Ruxolitinib vs. Placebo) | COMFORT-II (Ruxolitinib vs. Best Available Therapy) | Reference |

| Primary Endpoint | |||

| ≥35% Reduction in Spleen Volume at Week 24 | 41.9% vs. 0.7% (p < 0.001) | 32% vs. 0% (p < 0.001) | [4][8] |

| Key Secondary Endpoints | |||

| ≥50% Improvement in Total Symptom Score at Week 24 | 45.9% vs. 5.3% (p < 0.001) | - | [8] |

| Overall Survival (ITT analysis at 3 years) | HR = 0.69 (95% CI: 0.46–1.03) | HR = 0.48 (95% CI: 0.28–0.85) | [6] |

Table 3: Key Efficacy Endpoints from the COMFORT-I and COMFORT-II Trials.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 of a compound against JAK kinases, based on commonly used biochemical assay principles.

Objective: To quantify the inhibitory activity of Ruxolitinib on the enzymatic activity of purified JAK1 and JAK2.

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Ruxolitinib (or other test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Ruxolitinib in kinase buffer.

-

Add a fixed concentration of the peptide substrate and ATP to each well of the 384-well plate.

-

Add the serially diluted Ruxolitinib or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding the recombinant JAK enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the Ruxolitinib concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (General Protocol)

This protocol outlines a general method for assessing the effect of Ruxolitinib on the proliferation of JAK-dependent cell lines.

Objective: To determine the IC50 of Ruxolitinib for inhibiting the proliferation of a JAK2V617F-positive cell line (e.g., HEL).

Materials:

-

HEL cells (or other suitable cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Ruxolitinib

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or WST-1/MTS reagent)

-

Luminometer or spectrophotometer

Procedure:

-

Seed HEL cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of Ruxolitinib in complete culture medium.

-

Add the serially diluted Ruxolitinib or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ruxolitinib concentration and fitting the data to a sigmoidal dose-response curve.

STAT3 Phosphorylation Assay (General Protocol)

This protocol describes a general method to measure the pharmacodynamic effect of Ruxolitinib on the phosphorylation of STAT3 in whole blood.

Objective: To assess the inhibitory effect of Ruxolitinib on cytokine-induced STAT3 phosphorylation.

Materials:

-

Freshly collected human whole blood

-

Ruxolitinib

-

Cytokine stimulant (e.g., Interleukin-6, IL-6)

-

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated anti-phospho-STAT3 (pSTAT3) antibody

-

Flow cytometer

Procedure:

-

Aliquot whole blood into tubes.

-

Add Ruxolitinib at various concentrations or vehicle control and incubate.

-

Stimulate the blood samples with IL-6 for a short period (e.g., 15 minutes) at 37°C.

-

Fix the cells immediately by adding fixation buffer.

-

Lyse the red blood cells and permeabilize the white blood cells using the appropriate buffers.

-

Stain the cells with the anti-pSTAT3 antibody.

-

Acquire the samples on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pSTAT3 in the cell population of interest (e.g., lymphocytes or monocytes).

-

Calculate the percentage of inhibition of pSTAT3 phosphorylation relative to the stimulated control.

Conclusion

Ruxolitinib is a well-characterized, potent, and selective inhibitor of JAK1 and JAK2. Its mechanism of action, involving the direct inhibition of the JAK/STAT signaling pathway, has been extensively validated through a variety of in vitro and in vivo studies. The robust clinical data from the COMFORT trials have established Ruxolitinib as a standard of care for patients with myelofibrosis, demonstrating significant improvements in splenomegaly, disease-related symptoms, and overall survival. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians working with this important therapeutic agent.

References

- 1. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 2. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ruxolitinib in Myelofibrosis: An In-Depth Technical Guide

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation, has been a pivotal moment in understanding the pathophysiology of MF.[1][2] This has led to the development of targeted therapies, with Ruxolitinib being the first JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis.[3][4][5] This technical guide provides a comprehensive overview of the preclinical studies that established the foundational evidence for the clinical development and use of Ruxolitinib in myelofibrosis.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune responses.[6][7] In myelofibrosis, dysregulation of this pathway, often due to activating mutations in JAK2, leads to uncontrolled cell proliferation and the overproduction of inflammatory cytokines.[1][2][8]

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[6][9] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases, including the mutated JAK2V617F form.[3] By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and subsequent activation of STAT proteins.[3][6] This, in turn, prevents the translocation of STAT proteins to the nucleus, where they would otherwise promote the transcription of genes involved in cell proliferation, differentiation, and inflammation.[6] The primary therapeutic effects of Ruxolitinib in myelofibrosis, including the reduction of splenomegaly and alleviation of constitutional symptoms, are attributed to this inhibition of the JAK-STAT pathway.[3]

In Vitro Studies

Preclinical evaluation of Ruxolitinib in various in vitro models demonstrated its potent and selective inhibitory activity against JAK kinases and its effects on hematopoietic cell proliferation.

Quantitative Data: In Vitro Inhibitory Activity

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| JAK1 | Kinase Assay | 3.3 | [3][10] |

| JAK2 | Kinase Assay | 2.8 | [3][10] |

| TYK2 | Kinase Assay | 19 | [3] |

| JAK3 | Kinase Assay | 428 | [3] |

| Ba/F3-JAK2V617F | Cell Proliferation | 127 | [11] |

| Erythroid Progenitors (PV patients) | Colony Formation | 67 | [4][11] |

| Erythroid Progenitors (Healthy donors) | Colony Formation | >400 | [11] |

Experimental Protocols

Kinase Assays:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ruxolitinib against isolated JAK family kinases.

-

Methodology: Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of Ruxolitinib. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based assay. The IC50 values were then calculated from the dose-response curves.

Cell-Based Proliferation Assays:

-

Objective: To assess the effect of Ruxolitinib on the proliferation of cells dependent on JAK signaling.

-

Cell Lines: Murine pro-B cell line Ba/F3 engineered to express the human JAK2V617F mutation, which renders them cytokine-independent for growth.

-

Methodology: Ba/F3-JAK2V617F cells were cultured in the presence of escalating concentrations of Ruxolitinib for a defined period (e.g., 72 hours). Cell viability and proliferation were measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying ATP levels (e.g., CellTiter-Glo®). IC50 values were determined by plotting the percentage of inhibition against the drug concentration.

Colony-Forming Assays:

-

Objective: To evaluate the inhibitory effect of Ruxolitinib on the growth of hematopoietic progenitor cells.

-

Source of Cells: Mononuclear cells isolated from the peripheral blood of patients with polycythemia vera (PV) (containing JAK2V617F-positive progenitors) and healthy donors.

-

Methodology: Cells were cultured in a semi-solid medium (e.g., methylcellulose) that supports the growth of erythroid colonies (colony-forming unit-erythroid, CFU-E). The cultures were treated with different concentrations of Ruxolitinib. After an incubation period (e.g., 14 days), the number of colonies was counted. The IC50 was calculated as the concentration of Ruxolitinib that caused a 50% reduction in colony formation compared to untreated controls.[4][11]

In Vivo Studies

Animal models of myelofibrosis were crucial in demonstrating the in vivo efficacy of Ruxolitinib, particularly its effects on splenomegaly, tumor burden, and systemic inflammation.

Quantitative Data: In Vivo Efficacy in a Mouse Model

| Model | Treatment | Outcome | Result | Reference |

| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | Ruxolitinib vs. Vehicle | Spleen Size | Significant Reduction | [10] |

| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | Ruxolitinib vs. Vehicle | Tumor Burden | Significant Reduction | [10] |

| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | Ruxolitinib vs. Vehicle | Circulating Cytokines | Significant Reduction | [10] |

| JAK2V617F and MPLW515L murine models | Ruxolitinib (alone or with Nuvisertib) | Spleen Size and Bone Marrow Fibrosis | Reduction | [12] |

Experimental Protocols

Mouse Model of Myeloproliferative Neoplasm:

-

Objective: To evaluate the therapeutic efficacy of Ruxolitinib in a living organism recapitulating key features of myelofibrosis.

-

Animal Model: Immunocompromised mice (e.g., Balb/c) are injected intravenously with Ba/F3 cells expressing the human erythropoietin receptor and the JAK2V617F mutation (Ba/F3-EpoR-JAK2V617F). These mice develop a myeloproliferative-like disease characterized by splenomegaly, leukocytosis, and infiltration of hematopoietic cells into various organs.

-

Methodology: Once the disease is established (e.g., palpable spleens), mice are randomized into treatment and control groups. The treatment group receives Ruxolitinib orally, typically twice daily, while the control group receives a vehicle. Treatment continues for a specified duration (e.g., 21 days).

-

Endpoints:

-

Spleen Size and Weight: Spleens are measured and weighed at the end of the study.

-

Tumor Burden: Assessed by measuring white blood cell counts and analyzing the infiltration of leukemic cells in tissues like the spleen, liver, and bone marrow through histology.

-

Cytokine Levels: Plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured using techniques like ELISA or multiplex bead arrays.

-

Survival: In some studies, the overall survival of the treated versus control mice is monitored.

-

Molecular and Cellular Effects

Beyond its direct inhibitory effect on JAK kinases, preclinical studies elucidated the broader molecular and cellular consequences of Ruxolitinib treatment.

Key Findings

-

Reduction in Pro-inflammatory Cytokines: A hallmark of myelofibrosis is a "cytokine storm," with elevated levels of numerous inflammatory cytokines that contribute to constitutional symptoms. Ruxolitinib treatment was shown to significantly reduce the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[6][10]

-

Inhibition of STAT3/5 Phosphorylation: Consistent with its mechanism of action, Ruxolitinib effectively inhibited the phosphorylation of downstream signaling molecules STAT3 and STAT5 in both in vitro and in vivo models.[3][6] This reduction in phosphorylated STAT proteins is a key biomarker of JAK pathway inhibition.

-

Induction of Apoptosis and Inhibition of Proliferation: Ruxolitinib was shown to inhibit the proliferation of JAK2V617F-positive cells and induce apoptosis.[3] This anti-proliferative effect is more potent in cells harboring the JAK2V617F mutation compared to cells with wild-type JAK2, providing a therapeutic window.[3][11]

Experimental Protocols

Cytokine Measurement:

-

Objective: To quantify the effect of Ruxolitinib on the levels of circulating cytokines.

-

Methodology: Plasma samples from treated and control animals are analyzed using enzyme-linked immunosorbent assays (ELISA) specific for individual cytokines (e.g., IL-6, TNF-α) or using multiplex bead-based assays (e.g., Luminex) to simultaneously measure a panel of cytokines.

Phospho-STAT Analysis:

-

Objective: To measure the inhibition of JAK signaling downstream.

-

Methodology: Cells from in vitro cultures or tissues from in vivo studies are lysed, and protein extracts are prepared. The levels of phosphorylated STAT3 (p-STAT3) and STAT5 (p-STAT5) are measured by Western blotting or flow cytometry using antibodies specific to the phosphorylated forms of these proteins.

Conclusion

The preclinical studies of Ruxolitinib provided a robust and compelling rationale for its clinical development in myelofibrosis. In vitro assays established its potency and selectivity as a JAK1 and JAK2 inhibitor. In vivo studies in relevant animal models demonstrated its efficacy in reducing the key pathological features of the disease, namely splenomegaly, tumor burden, and the systemic inflammatory state. These foundational studies successfully translated into the clinic, where Ruxolitinib has become a standard of care for patients with intermediate or high-risk myelofibrosis, significantly improving spleen-related symptoms and quality of life.[4][11] Ongoing preclinical research continues to explore Ruxolitinib in combination with other agents to further enhance its therapeutic benefit.[12][13][14][15]

References

- 1. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]

- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PathWhiz [pathbank.org]

- 7. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hcp.jakafi.com [hcp.jakafi.com]

- 10. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sumitomo Pharma America to Present New Investigational Data at the 2025 American Society of Hematology Annual Meeting [prnewswire.com]

- 13. Management of myelofibrosis after ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. patientpower.info [patientpower.info]

Pharmacodynamics of Ruxolitinib in Hematopoietic Cells: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacodynamics of Ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, with a focus on its effects within hematopoietic cells. This document is intended for researchers, scientists, and drug development professionals engaged in the study of hematological malignancies and targeted therapies.

Introduction

Ruxolitinib is a first-in-class oral medication that functions as a competitive inhibitor of the Janus kinases JAK1 and JAK2.[1] These enzymes are critical components of intracellular signaling pathways that regulate hematopoiesis and immune function.[2][3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key pathogenic driver in several myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).[2][4] Ruxolitinib is clinically approved for the treatment of intermediate or high-risk MF, PV in patients who have had an inadequate response to or are intolerant of hydroxyurea, and steroid-refractory acute graft-versus-host disease (GVHD).[5][6] Its therapeutic efficacy is directly linked to its pharmacodynamic effects on hematopoietic cells, which include inhibiting proliferation, inducing apoptosis, and reducing the production of pro-inflammatory cytokines.[7]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal signaling cascade for a wide array of cytokines and growth factors essential for normal hematopoiesis, such as erythropoietin and thrombopoietin.[8] The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[2][8]

Ruxolitinib exerts its effect by competitively binding to the ATP-binding pocket of JAK1 and JAK2, preventing their catalytic function.[2][7] This action effectively blocks the phosphorylation and subsequent activation of downstream STAT proteins, thereby interrupting the signaling cascade that drives pathological myeloproliferation and inflammation in MPNs.[8]

Core Pharmacodynamic Effects in Hematopoietic Cells

Ruxolitinib's inhibition of JAK1 and JAK2 results in several key pharmacodynamic outcomes in hematopoietic cells.

-

Inhibition of Myeloproliferation: Ruxolitinib demonstrates a dose-dependent inhibition of proliferation in hematopoietic cells, with a pronounced effect on cells harboring the JAK2V617F mutation, which is prevalent in MPNs.[9] It effectively suppresses the cytokine-independent growth of erythroid progenitors from patients with PV and reduces the proliferation of various JAK2-dependent cell lines.[9][10]

-

Induction of Apoptosis: By blocking the pro-survival signals mediated by the JAK-STAT pathway, Ruxolitinib induces apoptosis (programmed cell death) in malignant hematopoietic cells.[7][9] This effect has been demonstrated in cell lines such as Ba/F3-EpoR-JAK2V617F, where treatment leads to a significant increase in apoptotic cells.[7][9] In Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells, Ruxolitinib treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[11]

-

Suppression of Pro-inflammatory Cytokines: A hallmark of myelofibrosis is a systemic inflammatory state characterized by elevated levels of circulating pro-inflammatory cytokines.[12] Ruxolitinib treatment leads to a marked reduction in these cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9] This reduction is a direct consequence of JAK1/2 inhibition and correlates strongly with the alleviation of debilitating constitutional symptoms such as fatigue, night sweats, and weight loss experienced by patients.[9][13]

References

- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hcp.jakafi.com [hcp.jakafi.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PathWhiz [pathbank.org]

- 9. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The impact of ruxolitinib treatment on inflammation-mediated comorbidities in myelofibrosis and related neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Ruxolitinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruxolitinib is a potent and selective oral inhibitor of the Janus kinase (JAK) 1 and JAK2 protein kinases.[1][2] Initially developed and approved for the treatment of myeloproliferative neoplasms such as myelofibrosis (MF) and polycythemia vera (PV), its therapeutic applications have expanded to include steroid-refractory acute graft-versus-host disease (aGVHD).[3][4][5] The central mechanism of Ruxolitinib involves the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade in mediating the effects of numerous cytokines and growth factors.[6][7]

Growing evidence highlights Ruxolitinib's significant anti-inflammatory and immunomodulatory effects, positioning it as a promising therapeutic agent for a wide range of hyperinflammatory and autoimmune conditions.[8][9] Its ability to broadly downregulate the functional effect of multiple pro-inflammatory cytokines, rather than targeting a single mediator, offers a distinct advantage in managing complex inflammatory states like cytokine storm syndrome (CSS).[10][11] This guide provides a comprehensive technical overview of the anti-inflammatory properties of Ruxolitinib, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining essential experimental protocols.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a cornerstone of intracellular signaling, translating extracellular cytokine signals into transcriptional regulation. This pathway is integral to the proliferation, differentiation, and activation of immune cells.[1][5] Many pro-inflammatory cytokines, including interferons (IFNs), interleukins (ILs), and various growth factors, rely on JAKs to initiate their signaling cascade.

The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes, including those encoding inflammatory mediators.[7]

Ruxolitinib exerts its effect by competitively inhibiting the ATP-binding catalytic site of JAK1 and JAK2.[4][7] This blockade prevents the phosphorylation and activation of STATs, thereby disrupting the entire downstream signaling cascade. The result is a significant reduction in the production of pro-inflammatory cytokines and chemokines, effectively dampening the inflammatory response.[4]

References

- 1. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]

- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hcp.jakafi.com [hcp.jakafi.com]

- 6. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 8. mechanisms-underlying-the-anti-inflammatory-and-immunosuppressive-activity-of-ruxolitinib - Ask this paper | Bohrium [bohrium.com]

- 9. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome [frontiersin.org]

- 11. P1542: RUXOLITINIB IN COVID-19 PATIENTS WITH DEFINED HYPERINFLAMMATION: THE RUXCOFLAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Ruxolitinib in Preclinical Mouse Models

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is a critical regulator of hematopoiesis and immune function, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms (MPNs), graft-versus-host disease (GVHD), and other inflammatory conditions.[3] In preclinical research, mouse models are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of Ruxolitinib. By inhibiting JAK1 and JAK2, Ruxolitinib modulates the signaling of various cytokines and growth factors, leading to reduced myeloproliferation and suppression of pro-inflammatory cytokines like IL-6 and TNF-α.[4] Its efficacy has been demonstrated in various murine models, where it has been shown to reduce splenomegaly, decrease circulating inflammatory cytokines, and prolong survival.[4][5]

Mechanism of Action: JAK-STAT Pathway Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signaling for numerous cytokines and growth factors essential for hematopoiesis and immune response. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] These activated STATs then translocate to the nucleus to regulate the expression of target genes. Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking this signaling cascade.[7]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Ruxolitinib in Mice

Pharmacokinetic studies in mice are crucial for determining appropriate dosing regimens that mimic human clinical exposure. A single dose of 60 mg/kg administered via oral gavage has been used to study these parameters.[8][9] The drug has a relatively short half-life of approximately 3 hours in humans, suggesting that twice-daily (BID) administration is often necessary to maintain therapeutic concentrations.[4][7]

| Mouse Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (min) | Key Findings |

| NSG | 60 | Oral Gavage | ~1500 | ~15-30 | Pharmacokinetic profile determined by LC-MS/MS after serial blood sampling.[9] |

| BoyJ | 60 | Oral Gavage | ~1200 | ~15-30 | Similar profile to NSG mice, analyzed by non-compartmental analysis.[9] |

Note: Cmax and Tmax values are approximated from graphical data presented in the cited source.

Table 2: Ruxolitinib Dosing Regimens in Various Mouse Models

The optimal dose of Ruxolitinib varies significantly depending on the disease model, the desired level of target engagement, and the administration route. Doses typically range from 15 mg/kg to 90 mg/kg, administered once or twice daily.

| Disease Model | Mouse Strain | Dose (mg/kg) & Schedule | Administration Route | Vehicle / Formulation | Key Outcomes |

| Myeloproliferative Neoplasm (MPN) | BALB/c | 60 mg/kg, BID | Oral Gavage | 20% Captisol in 58 mM citrate buffer | Reduced splenomegaly and mutant allele burden.[10] |

| MPN | BALB/c | 30, 60, or 90 mg/kg, BID | Oral Gavage | Not Specified | Dose-dependent reduction in GFP-positive cells (surrogate for allele burden).[11] |

| MPN (JAK2V617F) | Not Specified | 90 mg/kg, BID | Oral Gavage | Not Specified | Combination with PU-H71 was most efficacious.[10] |

| Acute Graft-vs-Host Disease (aGVHD) | BALB/c recipients of B6 donor cells | 45 or 90 mg/kg/day (split into two doses) | Oral Gavage | 0.5% methylcellulose and 5% N,N-dimethylacetamide in water | Significant improvement in overall survival and reduced weight loss.[12] |

| Steroid-Refractory aGVHD | Not Specified | Not specified (dosed to mimic clinical target inhibition) | Oral Gavage | Not Specified | Reduced T-cell infiltration and improved survival.[13] |

| Immune Bone Marrow Failure | CByB6F1 | 15 mg/kg, BID | Oral Gavage | Not Specified | Used as a low-dose in combination therapy with cyclosporine.[14] |

| Immune Bone Marrow Failure | CByB6F1 | 2 g/kg in chow (~60 mg/kg/day) | Medicated Chow | Lab Diet 5002 | Ameliorated pancytopenia and prevented mortality.[15][16] |

| T-cell ALL | Rag1-/- | Not Specified | Medicated Chow | Nutragel rodent chow | Reduced leukemic burden and extended survival.[17] |

| Carcinogenicity Study | Tg.rasH2 | 15, 45, or 125 mg/kg, QD | Oral Gavage | Not Specified | No increase in neoplastic findings.[18] |

Experimental Protocols

Protocol 1: Administration of Ruxolitinib by Oral Gavage

Oral gavage is the most common method for precise dose administration in preclinical studies.

Materials:

-

Ruxolitinib (e.g., INCB018424)

-

Vehicle solution: 0.5% methylcellulose in sterile water.[8] Other vehicles may include 5% dimethyl acetamide (DMAc) or 20% Captisol.[10][19]

-

Sterile water

-

Weighing scale and spatulas

-

Mortar and pestle (optional, for grinding)

-

Magnetic stirrer and stir bar

-

Appropriately sized gavage needles (e.g., 20-22 gauge, flexible or rigid)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously with a magnetic stirrer. Gentle heating may aid dissolution. Allow the solution to cool to room temperature.

-

Ruxolitinib Formulation:

-

Calculate the total amount of Ruxolitinib required based on the number of mice, their average weight, and the target dose (e.g., 60 mg/kg). Assume a dosing volume of 10 mL/kg.[20]

-

Weigh the precise amount of Ruxolitinib powder.

-

Create a homogenous suspension by adding the powder to the prepared vehicle. If necessary, use a mortar and pestle to grind the powder before adding it to the vehicle to ensure a fine suspension.

-

Continuously stir the suspension using a magnetic stirrer to prevent settling during dose preparation. Some protocols may use sonication to ensure even distribution.[20]

-

-

Administration:

-

Weigh each mouse to calculate the exact volume to be administered.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

Measure the correct volume into a 1 mL syringe fitted with a gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.

-

Carefully insert the gavage needle into the esophagus and gently dispense the solution into the stomach. Avoid entering the trachea.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

For twice-daily (BID) dosing, administrations should be spaced approximately 12 hours apart.

-

Protocol 2: Administration of Ruxolitinib via Medicated Chow

Medicated chow provides a less stressful, systemic administration method, though it offers less control over the precise dose consumed by each animal at a specific time.

Materials:

-

Custom-formulated Ruxolitinib-medicated chow (e.g., 2 g of Ruxolitinib per kg of feed).[15][16]

-

Standard rodent chow for the control group.

-

Specialized feeders to minimize spillage and allow for consumption monitoring.

Procedure:

-

Chow Preparation/Sourcing:

-

Contact a reputable vendor of custom research diets to formulate chow containing the desired concentration of Ruxolitinib (e.g., 2 g/kg).

-

Specify the base diet (e.g., Lab Diet 5002) to ensure consistency with control animals.[15]

-

The vendor will mix the drug homogenously into the chow matrix. Alternatively, some studies have used formulations mixed into Nutragel.[17]

-

-

Acclimatization: Before starting the treatment, acclimatize mice to the powdered or pelleted form of the diet if it differs from their standard feed.

-

Administration:

-

Replace the standard chow in the cages of the treatment group with the Ruxolitinib-medicated chow.

-

Provide the control group with identical chow that does not contain the drug.

-

Ensure ad libitum access to the medicated chow and water.

-

-

Monitoring:

-

Regularly monitor food consumption by weighing the feeders to estimate the average daily drug intake per mouse.

-

Monitor the body weight and overall health of the animals throughout the study.

-

Store the medicated chow according to the manufacturer's instructions to ensure the stability of Ruxolitinib.

-

Experimental Workflow Visualization

A typical preclinical study evaluating Ruxolitinib in a mouse model follows a structured workflow from preparation to final analysis.

References

- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of ruxolitinib [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Efficacy of combined low-dose ruxolitinib and cyclosporine in murine immune bone marrow failure | Haematologica [haematologica.org]

- 15. Efficacy of JAK1/2 inhibition in murine immune bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. researchgate.net [researchgate.net]

Application Notes: Utilizing Ruxolitinib for the Study of JAK2V617F Mutant Cells

Introduction

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells.[1] A significant number of these cases, including approximately 95% of polycythemia vera (PV) patients and 50-60% of those with essential thrombocythemia and primary myelofibrosis, are driven by a specific mutation known as JAK2V617F.[1][2][3] This mutation results in the constitutive, or constant, activation of the Janus kinase 2 (JAK2) protein, leading to dysregulated signaling through the JAK-STAT pathway.[4][5] This aberrant signaling promotes cell proliferation and survival, contributing to the disease phenotype.[2][3]

Ruxolitinib is a potent, orally bioavailable, ATP-competitive inhibitor of both JAK1 and JAK2.[6][7] Its development as a targeted therapy has revolutionized the treatment of MPNs.[8] For researchers, Ruxolitinib serves as an invaluable tool to investigate the downstream consequences of JAK2V617F activation and to study the cellular response to its inhibition. These notes provide an overview and detailed protocols for using Ruxolitinib in a laboratory setting to study JAK2V617F mutant cells.

Mechanism of Action

The JAK-STAT signaling pathway is crucial for hematopoiesis and immune function, mediating the effects of various cytokines and growth factors.[2][3] In cells harboring the JAK2V617F mutation, the kinase is perpetually active, independent of cytokine binding. This leads to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[5][9] Activated STAT proteins dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell survival, proliferation, and differentiation.[2][3]

Ruxolitinib exerts its effect by binding to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[4][7] This effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in malignant cells.[4]

Quantitative Data Summary

Ruxolitinib demonstrates potent activity against cell lines harboring the JAK2V617F mutation. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and assay conditions.

Table 1: In Vitro Inhibitory Activity of Ruxolitinib in JAK2V617F-Positive Cells

| Cell Line | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| HEL | Cell Proliferation | 186 | [9] |

| Ba/F3-EPOR-JAK2V617F | Cell Proliferation | 126 | [9] |

| Ba/F3-JAK2V617F | Cell Proliferation | 100-130 | [7] |

| Erythroid Progenitors (PV Patients) | Colony Formation (EPO-independent) | 67 | [9] |

| Erythroid Progenitors (PV Patients) | Proliferation | 223 | [9] |

| Erythroid Progenitors (Healthy) | Proliferation | >400 |[9][10] |

Note: IC50 values can vary based on experimental conditions such as cell density, serum concentration, and assay duration.

Long-term treatment with Ruxolitinib in clinical settings has been shown to reduce the JAK2V617F allele burden in patients, indicating a potential disease-modifying effect.

Table 2: Effect of Ruxolitinib on JAK2V617F Allele Burden in Myelofibrosis Patients

| Study | Treatment Duration | Mean % Change from Baseline | Key Finding | Reference |

|---|---|---|---|---|

| COMFORT-I | 24 Weeks | -10.9% (vs +3.5% in placebo) | Initial reduction in allele burden. | [11] |

| COMFORT-I | Long-term (up to 216 weeks) | -27% (max change) | Continuous decrease with extended treatment. | [5][12] |

| COMFORT-II | 48 Weeks | -7% (median change) | Modest reduction observed. |[11] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT or ATP-based)

This protocol assesses the effect of Ruxolitinib on the proliferation and viability of JAK2V617F mutant cells.

Materials:

-

JAK2V617F-positive cell line (e.g., HEL, SET-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ruxolitinib (stock solution in DMSO)

-

96-well clear flat-bottom plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based kit (e.g., CellTiter-Glo®)

-

Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

-

Multichannel pipette

-

Plate reader (spectrophotometer or luminometer)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow cells to adhere and stabilize.

-

Drug Treatment: Prepare serial dilutions of Ruxolitinib in culture medium. A typical concentration range is 1 nM to 10 µM. Add 100 µL of the diluted drug or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

For ATP-based Assay: Follow the manufacturer's protocol (e.g., add CellTiter-Glo® reagent directly to wells and incubate for a short period).

-

-

Data Acquisition: Read the absorbance (at ~570 nm for MTT) or luminescence using a plate reader.

-

Analysis: Normalize the readings to the vehicle-treated control wells. Plot the percentage of cell viability against the log of Ruxolitinib concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Ruxolitinib.

Materials:

-

JAK2V617F-positive cells

-

6-well plates

-

Ruxolitinib

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and treat with Ruxolitinib at various concentrations (e.g., 250 nM, 1 µM) or vehicle control for 24-48 hours.[13]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation: Add 400 µL of 1X Binding Buffer to each sample.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 3: Western Blot for JAK-STAT Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the JAK-STAT pathway following Ruxolitinib treatment.

Materials:

-

JAK2V617F-positive cells

-

Ruxolitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pJAK2 (Tyr1007/1008), anti-JAK2, anti-pSTAT3 (Tyr705), anti-STAT3, anti-pSTAT5 (Tyr694), anti-STAT5, anti-Actin or GAPDH.[14][15]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Treatment: Treat cells with Ruxolitinib (e.g., 100-500 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

-

Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer. Scrape and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Expected Outcome: Ruxolitinib treatment is expected to cause a dose-dependent decrease in the phosphorylation of STAT3 and STAT5.[9][14][16] Interestingly, a paradoxical increase in JAK2 phosphorylation at Tyr1007/1008 may be observed. This is because Ruxolitinib binding protects these sites from phosphatases, leading to an accumulation of phosphorylated, yet inactive, JAK2.[17][18][19]

References

- 1. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The effect of long-term ruxolitinib treatment on JAK2p.V617F allele burden in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 9. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Accumulation of JAK activation loop phosphorylation is linked to type I JAK inhibitor withdrawal syndrome in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ruxolitinib Treatment in Xenograft Models of Hematologic Malignancies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, has demonstrated significant therapeutic efficacy in various hematologic malignancies. This document provides a comprehensive overview of the application of ruxolitinib in preclinical xenograft models of these diseases, summarizing key efficacy data and detailing experimental protocols for in vivo studies. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many hematologic malignancies, making it a prime target for therapeutic intervention. Ruxolitinib effectively modulates this pathway, leading to anti-tumor effects.

Data Presentation